Enantiomeric Purity: (S)-Enantiomer vs. (R)-Enantiomer
The (S)-enantiomer of Methyl 3-(Boc-amino)-4-hydroxybutanoate is typically offered at a standard purity of 95-98%, with chiral HPLC verification available from multiple suppliers [1]. While the (R)-enantiomer (CAS 1062238-49-6) is also available at a comparable 97% purity , the (S)-form is the specified building block in the synthesis of clinically relevant CCR3 antagonists [2]. The use of the correct enantiomer is non-negotiable for maintaining the biological activity of the final product.
| Evidence Dimension | Standard Purity Specification |
|---|---|
| Target Compound Data | 95-98% (S)-enantiomer |
| Comparator Or Baseline | 97% (R)-enantiomer |
| Quantified Difference | Comparable purity; stereochemistry is the key differentiator. |
| Conditions | Specifications from commercial suppliers as determined by HPLC. |
Why This Matters
For procurement, this confirms that while both enantiomers are available at high purity, the (S)-enantiomer is the required stereoisomer for a specific, high-value pharmaceutical application, justifying its selection over the (R)-form.
- [1] Bidepharm. Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate. Product page. CAS: 136703-59-8. View Source
- [2] de Lucca, G. V., Kim, U. T., Wacker, D. A., et al. Discovery of CC chemokine receptor-3 (CCR3) antagonists with picomolar potency. J. Med. Chem. 2005, 48, 6, 2194-2211. View Source
